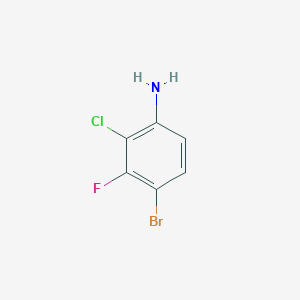

4-Bromo-2-chloro-3-fluoroaniline

Overview

Description

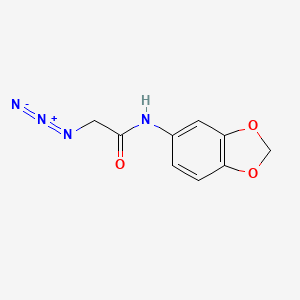

4-Bromo-2-chloro-3-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It is used as an intermediate in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves the halogenation (bromination) of 2-haloaniline (2-fluoroaniline) in the presence of a catalyst . The reaction conditions include the use of sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water and acetonitrile .Molecular Structure Analysis

The molecular weight of this compound is 224.46 g/mol . The compound has a density of 1.8±0.1 g/cm³ and a molar volume of 124.1±3.0 cm³ .Chemical Reactions Analysis

This compound is used in the synthesis of 4-amino-3-fluorophenyl boronic acid and in the chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .Physical And Chemical Properties Analysis

This compound has a boiling point of 262.7±35.0 °C at 760 mmHg and a flash point of 112.7±25.9 °C . It has a molar refractivity of 43.1±0.3 cm³ and a polarizability of 17.1±0.5 10^-24 cm³ .Scientific Research Applications

Photolytic Behavior in Methanol

4-Bromo-2-chloro-3-fluoroaniline, as part of the haloaniline group, shows unique photolytic behaviors in methanol. Research indicates that upon photolysis, various haloanilines, including 3-fluoroaniline, 3-chloroaniline, and 3-bromoaniline, form anisidine and aniline. This transformation involves complex processes including photosubstitution, photoreduction, and the formation of radical cations. The study delineates how these haloanilines react under irradiation, shedding light on the mechanistic pathways involved in their transformation, which may extend to this compound (Othmen, Boule, & Richard, 1999).

Structural Characteristics

The structural characteristics of similar halo-compounds, like 4-halo-1,2,3,5-dithiadiazolyl radicals, offer insights into the molecular arrangements and interactions of halogenated compounds. Understanding these structural details can potentially be extrapolated to understand the geometric and electronic properties of this compound. These compounds exhibit unique crystallization behaviors and demonstrate the shortest intradimer S···S contacts among their class, indicating strong intermolecular interactions (Knapp, Lork, Gupta, & Mews, 2005).

Chemical Synthesis and Applications

The synthesis and applications of haloanilines and their derivatives in pharmaceuticals and other chemical products are well-documented. For example, 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils have been synthesized for antiviral applications. The structure-activity relationships of these compounds have been studied, particularly their efficacy against herpes virus, demonstrating the potential medical applications of halogenated anilines (Watanabe et al., 1983).

Safety and Hazards

Future Directions

4-Bromo-2-chloro-3-fluoroaniline is used as an intermediate in the synthesis of various pharmaceuticals . It is also used in the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls . Its future directions are likely to be influenced by advancements in these areas.

Mechanism of Action

Mode of Action

It is known to be used in the synthesis of various pharmaceuticals . In these processes, the compound likely interacts with its targets, causing changes in their structure or function. The presence of bromine, chlorine, and fluorine atoms in the compound could potentially influence these interactions, as these elements are often involved in the formation of strong bonds with other atoms.

Biochemical Pathways

Given its use in the synthesis of pharmaceuticals , it can be inferred that the compound may be involved in various biochemical reactions. The downstream effects of these reactions would depend on the specific pathways and the roles of the resulting products.

Result of Action

As an intermediate in the synthesis of various pharmaceuticals , the compound likely contributes to the therapeutic effects of these drugs. The specific effects would depend on the exact biological or chemical process that the compound is involved in.

properties

IUPAC Name |

4-bromo-2-chloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXPESLUKLZKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279032 | |

| Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349719-24-9 | |

| Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate](/img/structure/B1524873.png)

![tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524876.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1524894.png)